![molecular formula C14H7Cl3N2 B118140 4,6-Dichloro-2-(4-chlorophenyl)quinazoline CAS No. 144924-32-3](/img/structure/B118140.png)
4,6-Dichloro-2-(4-chlorophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(4-chlorophenyl)quinazoline is a chemical compound with the molecular formula C14H7Cl3N2 . It is a type of quinazoline derivative .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. One common method is the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene . Another method is the Niementowski reaction, which involves the reaction of anthranilic acid with excess formamide at 120°C in open air .Molecular Structure Analysis
Quinazoline is a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis
Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic . For example, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one was found to exhibit potent in vitro anti-microbial activity against Staphylococcus aureus .properties
IUPAC Name |
4,6-dichloro-2-(4-chlorophenyl)quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLIINKGZTANY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566855 |
Source
|
Record name | 4,6-Dichloro-2-(4-chlorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(4-chlorophenyl)quinazoline | |
CAS RN |
144924-32-3 |
Source
|
Record name | 4,6-Dichloro-2-(4-chlorophenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.